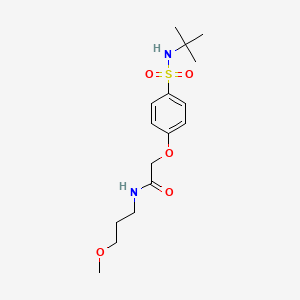
3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research applications. This compound is known for its ability to selectively inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the selective inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ. 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ is a serine/threonine kinase that is involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide are mainly related to its ability to inhibit 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ. Some of the major effects of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibition by this compound include:
1. Activation of Wnt/β-catenin signaling pathway: Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide leads to the accumulation of β-catenin, which translocates to the nucleus and activates the transcription of various target genes involved in cell proliferation and differentiation.
2. Inhibition of glycogen synthesis: 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ is involved in the regulation of glycogen synthesis by phosphorylating and inactivating glycogen synthase. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide results in the activation of glycogen synthase and increased glycogen synthesis.
3. Neuroprotection: Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce neuronal cell death and improve cognitive function in various animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Some of the advantages of using 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its high potency and selectivity for 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ, its ability to cross the blood-brain barrier, and its low toxicity. However, some of the limitations of using this compound include its relatively high cost, limited solubility in aqueous solutions, and potential off-target effects.
未来方向
There are several future directions for the research and development of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. Some of the major areas of interest include:
1. Development of more potent and selective 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibitors: Although 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a highly potent and selective 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibitor, there is still a need for the development of more potent and selective inhibitors with improved pharmacokinetic properties.
2. Investigation of the role of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ in other diseases: Although 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ has been extensively studied in the context of neurodegenerative diseases and cancer, its role in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases is still not fully understood.
3. Development of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibitors for clinical use: Although 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown promising results in preclinical studies, there is still a need for the development of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibitors that can be used in clinical trials for the treatment of various diseases.
合成方法
The synthesis of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves several steps. The first step is the reaction between 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to obtain the final product. The purity of the compound can be improved by recrystallization or column chromatography.
科学研究应用
3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively used in scientific research as a potent and selective inhibitor of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Some of the major research areas where this compound has been used include:
1. Neurodegenerative Diseases: 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ has been implicated in the pathogenesis of several neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce the accumulation of β-amyloid plaques and tau protein, which are the hallmark features of Alzheimer's disease.
2. Cancer: 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ is known to play a critical role in the regulation of cell proliferation and cell death, and its dysregulation has been linked to the development of various cancers. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
3. Inflammation: 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ has been shown to regulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce inflammation in various animal models of inflammatory diseases.
属性
IUPAC Name |
3-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)11-6-8-14(9-7-11)19-16(22)12-4-3-5-13(18)10-12/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCJQPZBZKZXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)

![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)

![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)



